molecular formula C8H10FNO3S B13311333 2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B13311333
M. Wt: 219.24 g/mol
InChI Key: COFORSPWKZSPEI-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic routes. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the methoxy group can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3

InChI Key

COFORSPWKZSPEI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)OC)F

Origin of Product

United States

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